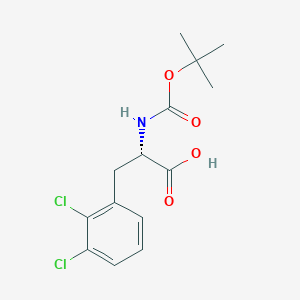

Boc-2,3-Dichloro-L-Phenylalanine

Description

Role of Phenylalanine Derivatives in Tailoring Molecular Architectures for Research

Phenylalanine, with its aromatic side chain, is a crucial amino acid in protein structure and function. Derivatives of phenylalanine, particularly those with substitutions on the phenyl ring, are instrumental in probing and modulating biological processes. These modifications can serve as spectroscopic probes, introduce new reactive handles, or alter the steric and electronic properties of the parent molecule. The ability to fine-tune these properties makes phenylalanine derivatives indispensable in fields ranging from medicinal chemistry to materials science. nih.govnih.gov

Overview of Boc-2,3-Dichloro-L-Phenylalanine as a Foundational Research Building Block

This compound, with the chemical formula C₁₄H₁₇Cl₂NO₄, combines the utility of the Boc protecting group with the unique features of a dichlorinated phenyl ring. While detailed experimental data for this specific isomer is limited in publicly available research, its structural similarity to other di-chlorinated phenylalanine analogues, such as the 3,4- and 2,6-dichloro isomers, allows for informed postulations about its reactivity and potential applications. The positioning of the two chlorine atoms at the 2 and 3 positions of the phenyl ring is expected to induce distinct electronic and steric effects compared to other isomers, potentially leading to novel pharmacological profiles or material properties.

The synthesis of Boc-protected amino acids typically involves the reaction of the free amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions. orgsyn.orgchemicalbook.com While a specific, detailed protocol for the synthesis of this compound is not readily found in the primary literature, general methods for the Boc-protection of amino acids are well-established and would likely be applicable. chemicalbook.comnih.gov

The primary application of this compound lies in its use as a building block in solid-phase peptide synthesis (SPPS) or solution-phase synthesis. Its incorporation into a peptide sequence would introduce a dichlorinated phenyl moiety, which could be leveraged to:

Enhance biological activity: The chlorine atoms can participate in halogen bonding and other non-covalent interactions, potentially leading to stronger binding to biological targets.

Improve metabolic stability: The carbon-chlorine bonds are generally more resistant to enzymatic degradation than carbon-hydrogen bonds, which can increase the in vivo half-life of a peptide therapeutic.

Modulate conformation: The steric bulk and electronic nature of the dichlorophenyl group can influence the local and global conformation of a peptide, which is critical for its biological function.

While awaiting more specific research to be published on this compound, its potential as a tool for creating novel and improved peptide-based therapeutics and advanced materials remains a compelling area for future investigation.

Structure

3D Structure

Properties

Molecular Formula |

C14H17Cl2NO4 |

|---|---|

Molecular Weight |

334.2 g/mol |

IUPAC Name |

(2S)-3-(2,3-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-10(12(18)19)7-8-5-4-6-9(15)11(8)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19)/t10-/m0/s1 |

InChI Key |

NMXTYWWEDGNCRZ-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=C(C(=CC=C1)Cl)Cl)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C(=CC=C1)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Boc 2,3 Dichloro L Phenylalanine and Its Analogues

Stereoselective and Enantioselective Synthesis Pathways

Achieving the desired stereochemistry is paramount in the synthesis of chiral molecules like Boc-2,3-dichloro-L-phenylalanine. This section explores various strategies to control the chirality of phenylalanine derivatives, ensure the retention of stereochemical integrity during synthesis, and utilize modern catalytic methods.

Strategies for Chiral Control in the Synthesis of Phenylalanine Derivatives

The asymmetric synthesis of phenylalanine derivatives often relies on establishing a chiral center with a high degree of enantioselectivity. A variety of methods have been developed to achieve this, including:

Asymmetric Hydrogenation: The enantioselective hydrogenation of acetamidoacrylate derivatives is a well-established method for synthesizing phenylalanine analogs. nih.gov This technique has been successfully used to prepare a library of L-phenylalanine derivatives with various alkyl substitutions on the aromatic ring. nih.gov The L-configuration of the resulting products can be confirmed through enzymatic digestion and X-ray analysis. nih.gov

Enzymatic Synthesis: Biocatalytic methods are increasingly recognized as powerful tools for the synthesis of chiral amino acids. acs.org Phenylalanine ammonia (B1221849) lyases (PALs), for instance, can catalyze the reversible deamination of L-phenylalanine to trans-cinnamic acid. nih.gov Under high ammonia concentrations, this reaction can be driven in reverse to produce L-phenylalanine derivatives enantioselectively. nih.gov However, it's important to note that a competing non-stereoselective pathway can also occur, leading to the formation of both L- and D-phenylalanine derivatives. nih.gov

Auxiliary-Based Methods: Chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. While not explicitly detailed for this compound in the provided context, this is a general and powerful strategy in asymmetric synthesis.

Racemization-Free Protocols for Boc-Protected Amino Acids

A significant challenge in peptide synthesis and the manipulation of protected amino acids is the risk of racemization, particularly at the α-carbon. Several strategies have been developed to mitigate this issue:

Coupling Agents: The choice of coupling agent is critical to prevent epimerization. The development of complex coupling agents has been a key area of research to facilitate the racemization-free formation of amino acid amides and peptides. acs.org

Reaction Conditions: Careful control of reaction conditions is essential. For instance, an organocatalytic protocol using EDC as a coupling agent has been developed for the preparation of dual-protected amino acid derivatives without epimerization. acs.org

Protecting Group Influence: The nature of the protecting group itself can influence the propensity for racemization. The use of the Boc (tert-butoxycarbonyl) group is common, and its deprotection under controlled, racemization-free conditions has been demonstrated. acs.org Histidine, in particular, is prone to racemization, and protecting the imidazole (B134444) side chain can significantly reduce this. peptide.compeptide.com

Avoiding Azlactone Formation: Azlactones, or oxazolones, are intermediates that are highly susceptible to racemization due to the acidic proton at the α-position. acs.org Methodologies that avoid the formation of these intermediates are therefore advantageous for maintaining stereochemical integrity. acs.org

Organocatalytic and Metal-Catalyzed Asymmetric Approaches

Modern synthetic chemistry has seen a surge in the development and application of organocatalytic and metal-catalyzed asymmetric methods. These approaches offer mild reaction conditions and high enantioselectivity.

Organocatalysis: Asymmetric organocatalysis utilizes small organic molecules to catalyze enantioselective transformations. greyhoundchrom.com For instance, cinchona alkaloids and their derivatives have been extensively used as chiral phase-transfer catalysts for the asymmetric synthesis of α-amino acids. nih.govnih.gov These catalysts can provide predictable and controlled stereochemistry, with different catalyst pseudoenantiomers leading to the formation of either (R)- or (S)-α-amino acid derivatives. nih.govnih.gov Imidazolidinone catalysts, derived from amino acids like phenylalanine, have also proven effective in promoting enantioselective reactions. youtube.comacs.org

Metal-Catalyzed Asymmetric Synthesis: Transition metal catalysts are widely employed in the asymmetric synthesis of phenylalanine derivatives. researchgate.net Rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to dehydroalanine (B155165) derivatives is a powerful method for preparing chiral functionalized phenylalanines. nih.govresearchgate.net This reaction proceeds through a conjugate addition and enantioselective protonation cascade. nih.govresearchgate.net Nickel-catalyzed asymmetric transfer hydrogenation of olefins also provides an efficient route to chiral α- and β-amino acid derivatives. researchgate.net

Functional Group Protection and Deprotection Chemistry

The strategic use of protecting groups is fundamental to the synthesis of complex molecules like this compound. This section details the application and cleavage of the Boc group and the concept of orthogonal protecting group strategies.

Application and Selective Cleavage of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. jk-sci.comorganic-chemistry.org

Application of the Boc Group:

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.com Common methods include:

Using a base like sodium hydroxide (B78521) in an aqueous medium. wikipedia.org

Employing 4-dimethylaminopyridine (B28879) (DMAP) as a base in acetonitrile. wikipedia.org

Conducting the reaction in tetrahydrofuran (B95107) (THF) with a base such as triethylamine (B128534) (TEA). jk-sci.com

Selective Cleavage of the Boc Group:

The acid-labile nature of the Boc group allows for its selective removal. wikipedia.org Common deprotection methods include:

Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). jk-sci.comwikipedia.org

Using hydrochloric acid (HCl) in methanol (B129727). wikipedia.org

Employing aluminum chloride (AlCl₃) for selective cleavage in the presence of other protecting groups. wikipedia.org

Sequential treatment with trimethylsilyl (B98337) iodide and then methanol for deprotection under milder conditions. wikipedia.org

Montmorillonite K10 clay can be used for the selective cleavage of Boc groups from aromatic amines, leaving aliphatic N-Boc groups intact. jk-sci.comresearchgate.net

Table 1: Conditions for Boc Group Application and Cleavage

| Process | Reagents | Notes | Citation |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, DMAP, TEA) | Can be performed in various solvents like water, acetonitrile, or THF. | jk-sci.comwikipedia.org |

| Deprotection | Strong Acid (e.g., TFA, HCl) | Typically performed in solvents like DCM or methanol. | jk-sci.comwikipedia.org |

| Selective Deprotection | Aluminum Chloride (AlCl₃) | Allows for cleavage in the presence of other protecting groups. | wikipedia.org |

| Mild Deprotection | Trimethylsilyl iodide, then Methanol | For substrates sensitive to harsh acidic conditions. | wikipedia.org |

| Chemoselective Deprotection | Montmorillonite K10 | Selectively removes Boc from aromatic amines. | jk-sci.comresearchgate.net |

Orthogonal Protecting Group Strategies in Complex Amino Acid Synthesis

In the synthesis of complex peptides or modified amino acids, it is often necessary to protect multiple functional groups. An orthogonal protecting group strategy is employed, which allows for the selective removal of one protecting group in the presence of others. nih.govfiveable.meresearchgate.net This is crucial for controlling the sequence of reactions and ensuring the desired final product. nih.gov

Two of the most common orthogonal protection schemes in solid-phase peptide synthesis (SPPS) are the Boc/benzyl (Bzl) and the Fmoc/tert-butyl (tBu) strategies. nih.govresearchgate.net In the Boc/Bzl strategy, the Nα-amino group is protected by the acid-labile Boc group, while side-chain functional groups are protected by benzyl-based groups, which are also removed by strong acid. In the Fmoc/tBu strategy, the Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and side-chain groups are protected by acid-labile tBu-based groups. researchgate.net

The selection of orthogonal protecting groups must be carefully considered to ensure their compatibility and selective removal without affecting other protected functionalities. nih.gov For example, the Dde and ivDde protecting groups are stable to the piperidine (B6355638) used to remove Fmoc groups and the TFA used for cleavage from the resin, but they can be selectively removed with hydrazine. sigmaaldrich.com This allows for side-chain modification or the synthesis of branched or cyclic peptides. sigmaaldrich.com

Table 2: Common Orthogonal Protecting Group Pairs in Amino Acid Synthesis

| Nα-Protecting Group | Side-Chain Protecting Group | Cleavage Condition for Nα-Group | Cleavage Condition for Side-Chain Group | Citation |

|---|---|---|---|---|

| Boc | Benzyl (Bzl) | Acid (e.g., TFA) | Strong Acid (e.g., HF) | nih.govresearchgate.net |

| Fmoc | tert-Butyl (tBu) | Base (e.g., Piperidine) | Acid (e.g., TFA) | nih.govresearchgate.net |

| Fmoc | Dde/ivDde | Base (e.g., Piperidine) | Hydrazine | sigmaaldrich.com |

| Alloc | Allyl | Pd(0) catalyst | Varies | fiveable.me |

Advanced Reaction Systems for Incorporation and Modification

The incorporation of modified amino acids like this compound into larger molecules and the further alteration of their structure require sophisticated and reliable reaction systems. These systems are designed to be efficient, selective, and compatible with the sensitive nature of amino acid chemistry.

Amide Bond Formation Techniques for Coupling Halogenated Phenylalanines

The formation of an amide bond is a fundamental reaction in the synthesis of peptides and other complex organic molecules. For halogenated phenylalanines, several techniques have been developed to ensure efficient coupling while preserving the stereochemical integrity of the amino acid.

A variety of coupling reagents are employed to facilitate amide bond formation. These reagents activate the carboxylic acid group of the Boc-protected phenylalanine, making it susceptible to nucleophilic attack by an amine. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. For instance, propanephosphonic acid anhydride (B1165640) (T3P®) has been utilized in a mixture of ethyl acetate (B1210297) and pyridine (B92270) at low temperatures to minimize racemization during the coupling of Boc-phenylalanine derivatives. nih.gov Similarly, 3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is another effective coupling reagent for forming the second amide bond in a sequential synthesis. nih.gov

Recent advancements have introduced novel methods, such as halogen-bonding-mediated amide and peptide bond formation. rsc.orgbohrium.com This approach utilizes a system comprising N-iodosuccinimide (NIS), 1,4-diazabicyclo[2.2.2]octane (DABCO), and an N-heterocyclic carbene (NHC) precursor to activate the carboxylic acid. rsc.orgbohrium.com This method has proven effective for synthesizing amides from both standard and sterically hindered amino acids with good to excellent yields and without racemization. rsc.org

The choice of solvent and base is also critical in these reactions. For example, a mixture of ethyl acetate and pyridine at 0 °C is used with T3P to reduce the risk of racemization. nih.gov In other systems, bases like diisopropylethylamine (DIPEA) are used to facilitate the coupling reaction. nih.gov The workup procedure is equally important to isolate the desired product in high purity. Often, aqueous washes are used to remove water-soluble byproducts and unreacted starting materials. nih.gov

| Coupling Reagent System | Key Features | Application Example |

| T3P® / Pyridine | Mild conditions, minimizes racemization. | Coupling of Boc-phenylalanine derivatives. nih.gov |

| DEPBT | Effective for second amide bond formation. | Synthesis of Nα-aroyl-N-aryl-phenylalanine amides. nih.gov |

| NIS / DABCO / NHC | Halogen-bonding mediated, good for hindered amino acids. | Synthesis of dipeptides without racemization. rsc.orgbohrium.com |

Cross-Coupling Reactions for Aryl Modifications in Phenylalanine Structures

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant modifications to the aryl ring of phenylalanine. These reactions are essential for creating a diverse range of phenylalanine analogues with unique electronic and steric properties.

Palladium-catalyzed cross-coupling reactions are widely used for this purpose. For instance, the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a versatile method for introducing new aryl or vinyl groups. Copper-catalyzed reactions also play a significant role. A notable example is the arylation of N-H containing heteroarenes using arylboronic acids and cupric acetate, which proceeds under mild, room-temperature conditions. organic-chemistry.org This method is particularly useful for generating N-arylated heterocycles. organic-chemistry.org

More recently, deaminative reductive cross-coupling reactions have emerged as an innovative strategy for synthesizing noncanonical amino acids. nih.gov This technique involves the coupling of amino acid-derived pyridinium (B92312) salts with aryl bromides, catalyzed by nickel. nih.gov High-throughput experimentation has been instrumental in optimizing these reactions, identifying complementary sets of ligands and reductants to accommodate a broad scope of substrates. nih.gov This approach is applicable to both monomeric amino acids and for the late-stage diversification of peptides. nih.gov

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions. For example, in the copper-catalyzed N-arylation, pyridine is used as a base in methylene (B1212753) chloride. organic-chemistry.org In the nickel-catalyzed deaminative coupling, different ligand/reductant combinations are optimal for different substrates. nih.gov

Homologation and Backbone Elongation Methods

Homologation refers to the process of extending a molecule by a repeating chemical unit, such as a methylene group (-CH2-). In the context of phenylalanine, this involves elongating the carbon backbone to create β-, γ-, or higher homologues. These modifications can significantly alter the conformational properties and biological activity of the resulting amino acid.

One common strategy for homologation is the Arndt-Eistert synthesis, which converts a carboxylic acid to its next higher homologue. While not explicitly detailed for this compound in the provided context, it represents a classical method for such transformations.

Studies on the self-assembly of diphenylalanine backbone homologues have highlighted the importance of backbone length in determining the resulting nanostructures. nih.gov For example, β and γ homologues of diphenylalanine form distinct nanofibers, demonstrating the influence of homologation on self-assembly properties. nih.gov This research underscores the potential of backbone elongation to create novel materials with specific structural characteristics. nih.gov The synthesis of these homologues often involves multi-step sequences starting from protected amino acids or other chiral precursors.

Synthesis of N-Hydroxymethyl Derivatives of Boc-Phenylalanine

The introduction of an N-hydroxymethyl group to Boc-phenylalanine creates a versatile intermediate for further synthetic transformations. This modification can be achieved through the reaction of N-Boc-L-phenylalanine with paraformaldehyde in the presence of an acid catalyst. orgsyn.org

A specific procedure involves heating N-Boc-L-phenylalanine with an excess of paraformaldehyde and a catalytic amount of (1S)-(+)-10-camphorsulfonic acid in toluene. orgsyn.org The use of a Dean-Stark trap is employed to remove the water generated during the reaction, driving the equilibrium towards the formation of the desired N-hydroxymethyl derivative, which exists as a cyclic oxazolidinone. orgsyn.org This intermediate can then be used in subsequent reactions. For example, it can be reduced to the corresponding N-hydroxymethyl-L-phenylalaninal. orgsyn.org

The N-hydroxymethyl group itself can act as an internal nucleophile, facilitating the stereoselective synthesis of various other amino acid derivatives, such as γ-amino-β-hydroxy acids and β,γ-diamino acids. orgsyn.org This highlights the synthetic utility of N-hydroxymethylation as a strategic step in the preparation of complex amino acid structures.

| Reagents | Catalyst | Solvent | Key Product |

| N-Boc-L-phenylalanine, Paraformaldehyde | (1S)-(+)-10-camphorsulfonic acid | Toluene | (4S)-4-Benzyl-3-[(1,1-dimethylethoxy)carbonyl]-5-oxazolidinone orgsyn.org |

Derivatization and Exploration of Boc 2,3 Dichloro L Phenylalanine Analogues

Rational Design of Substituted Phenylalanine Derivatives

The rational design of phenylalanine derivatives is a cornerstone of modern medicinal chemistry and materials science. rsc.org By strategically modifying the aromatic ring or the amino acid side chain, researchers can introduce functional groups, such as halogens, to enhance biological activity. This approach is instrumental in drug design for improving the binding affinity and selectivity of molecules for specific biological targets.

One powerful strategy involves structure-based design, where knowledge of a target protein's binding site informs the design of new derivatives. For instance, novel phenylalanine derivatives have been designed as inhibitors of the HIV-1 Capsid (CA) protein by modifying a lead compound based on its known binding mode. nih.gov Similarly, to achieve high selectivity for the L-type amino acid transporter 1 (LAT1), a target for drug delivery, halogen groups have been introduced into phenylalanine. nih.gov Research indicates that LAT1 has a preference for larger halogen groups at the 3-position of the phenyl ring, and a high affinity for an iodo group at the 2-position, suggesting the presence of a specific hydrophobic subpocket that can be exploited in drug design. nih.gov

At the enzymatic level, rational design has been used to engineer enzymes for specific purposes. A notable example is the design of a pyrrolysyl-tRNA synthetase (PylRS) mutant that can incorporate various ortho-substituted phenylalanine derivatives into proteins. acs.org Another designed PylRS mutant, oClFRS, was engineered to recognize o-substituted phenylalanines, with structural studies revealing that o-chlorophenylalanine binds within a hydrophobic pocket through the formation of two halogen bonds. researchgate.net These bio-engineering approaches expand the chemical diversity of proteins for a wide range of applications. researchgate.net

Synthesis and Characterization of Diverse Halogenated Phenylalanine Analogues

The synthesis of halogenated phenylalanine analogues like Boc-2,3-dichloro-L-phenylalanine is a field of active research, employing both chemical and enzymatic methods to achieve desired substitution patterns and properties. rsc.orgresearchgate.netresearcher.lifersc.orgnih.govodu.edu

Achieving regioselectivity—the controlled placement of halogens at specific positions on the aromatic ring—is a significant synthetic challenge. While standard chemical chlorination of phenylalanine can lead to a mixture of products, including N-chlorophenylalanine and phenylacetaldehyde (B1677652) at low chlorine concentrations, enzymatic methods offer remarkable precision. odu.edu

Flavin-dependent halogenases are enzymes that catalyze the regioselective halogenation of aromatic compounds. nih.govnih.gov For example, the enzyme PrnA specifically chlorinates tryptophan at the 7-position, while PyrH acts on the 5-position. nih.govnih.gov Structural studies suggest a mechanism where the enzyme generates a reactive chlorinating species (hypochlorous acid, HOCl) from chloride and oxygen, and then guides it through an internal tunnel to the bound substrate, ensuring that chlorination occurs only at the desired position. nih.gov This principle of enzymatic regioselective halogenation provides a powerful tool for synthesizing specifically substituted analogues that are difficult to obtain through conventional chemistry.

Table 1: Comparison of Halogenation Methods for Phenylalanine Analogues

| Method | Description | Advantages | Disadvantages |

| Chemical Chlorination | Direct reaction with chlorinating agents (e.g., NaOCl). odu.edu | Simple reaction conditions. | Often results in a mixture of products with low regioselectivity. odu.edu |

| Enzymatic Halogenation | Use of flavin-dependent halogenase enzymes (e.g., PrnA, PyrH). nih.govnih.gov | High regioselectivity, leading to a single desired isomer. nih.gov | Requires specific enzymes and biological systems; may have substrate limitations. |

Beyond halogenation, the introduction of other functional groups onto the aromatic ring of phenylalanine derivatives is crucial for expanding their utility. These modifications can be achieved through both chemical and biological routes.

A key chemical method involves the transformation of a pre-existing halogenated phenylalanine. For example, p-halogenated phenylalanine can be protected and then undergo a palladium-catalyzed reaction with hexamethyldistannane (B1337061) to introduce a stannyl (B1234572) group onto the ring. researchgate.net This stannylated derivative serves as a versatile intermediate for further chemical modifications through cross-coupling reactions.

Biological methods, particularly genetic code expansion, have emerged as a powerful alternative. By using engineered pyrrolysyl-tRNA synthetase (PylRS) mutants, a wide array of phenylalanine derivatives with small substitutions at the ortho or meta positions can be incorporated directly into proteins. acs.orgnih.gov This technique allows for the site-specific introduction of diverse functional groups, including:

Halides (fluoro, chloro, bromo) acs.org

Methyl acs.org

Methoxy acs.org

Ketone researchgate.net

Alkyne researchgate.net

Azide researchgate.net

This enzymatic approach provides access to proteins with unique chemical moieties for applications in bioconjugation and functional studies. nih.gov

Table 2: Examples of Functional Groups Introduced on the Phenylalanine Ring

| Functional Group | Method of Introduction | Reference |

| Stannyl (-Sn(CH₃)₃) | Palladium-catalyzed stannylation of p-halogenated phenylalanine. | researchgate.net |

| Nitro (-NO₂) | Genetic incorporation using a mutant PylRS enzyme. | acs.orgnih.gov |

| Nitrile (-CN) | Genetic incorporation using a mutant PylRS enzyme. | acs.orgnih.gov |

| Methoxy (-OCH₃) | Genetic incorporation using a mutant PylRS enzyme. | acs.org |

| Ketone | Genetic incorporation using a mutant PylRS enzyme. | researchgate.net |

Modifications to the core amino acid structure, either at the side-chain or the N- and C-termini (backbone), are essential for creating derivatives with tailored functions. nih.govresearchgate.net

Backbone modifications typically involve reactions at the amino (-NH₂) or carboxyl (-COOH) groups. researchgate.net For example, a series of novel phenylalanine derivatives were synthesized by creating various amide bonds at the carboxyl-terminus and adding different substituents to the amino-terminus, demonstrating a common strategy for developing new therapeutic agents. nih.gov

Side-chain modifications involve altering the phenyl group itself. This can range from adding relatively simple substituents to attaching large, complex moieties. In one notable example, fullerene-substituted phenylalanine derivatives were prepared by condensing a fullerene-containing ketone with 4-aminophenylalanine, thereby attaching a bulky, electroactive group to the side chain. rsc.org While many advanced strategies are developed using other amino acids, the principles are broadly applicable. For instance, methods to attach peptides or other complex molecules to the side chains of amino acids like glutamate (B1630785) can be adapted for phenylalanine derivatives. acs.org Another powerful approach is post-polymerization modification (PPM), where a polypeptide containing a reactive amino acid derivative is first synthesized and then chemically modified, allowing for the incorporation of functional groups that might not be compatible with the initial polymerization process. acs.org

Table 3: Summary of Modification Strategies for Phenylalanine Analogues

| Modification Type | Description | Example | Reference |

| Backbone | Chemical alteration of the N-terminus or C-terminus. | Synthesis of various amides from the carboxyl group of phenylalanine. | nih.gov |

| Side-Chain | Attachment of new functional groups to the phenyl ring. | Condensation of a fullerene derivative with 4-aminophenylalanine. | rsc.org |

| Post-Polymerization | Modification of a side-chain after incorporation into a peptide. | General strategy for introducing diverse functionalities onto polypeptides. | acs.org |

Conformational Analysis of this compound Derivatives in Research

The substitution pattern of halogenated phenylalanine derivatives, such as the 2,3-dichloro arrangement, imposes significant conformational constraints on the molecule. The bulky chlorine atoms restrict the rotation of the phenyl ring around the bond connecting it to the amino acid backbone (the chi (χ) angle). This restricted conformation is a key feature that is exploited in research to probe and optimize molecular interactions. nih.gov

The study of conformationally constrained analogues is particularly valuable in understanding ligand-receptor interactions. In a detailed study of tachykinin receptors, a series of conformationally fixed phenylalanine analogues were synthesized to probe the shape and size of the receptor's binding pockets. ebi.ac.uk By inserting analogues that are locked into specific orientations (e.g., gauche or trans), researchers could determine which conformation was preferred by different subsites of the receptor. For example, the S7 subsite was found to be small, preferring a gauche(-) conformation, while the larger S8 subsite could accommodate derivatives with a trans orientation. ebi.ac.uk

This type of analysis provides critical insights for structure-activity relationship (SAR) studies. Understanding how the conformation of a derivative like this compound influences its binding affinity and functional activity allows for the design of more potent and selective molecules. nih.govebi.ac.uk Furthermore, the binding of a conformationally defined ligand can induce specific conformational changes in the target protein itself, which can be studied using techniques like hydrogen/deuterium exchange mass spectrometry to understand the allosteric activation of enzymes. nih.gov

Table 4: Conformational Probes in Tachykinin Receptor Research

| Constrained Analogue | Position in Peptide | Key Finding | Implication |

| (2S,3S)-Ing⁷ | Position 7 | High affinity for NK-1 receptor. ebi.ac.uk | Suggests the S7 binding pocket is small and accommodates a gauche(-) conformation. ebi.ac.uk |

| ΔEPhe⁷ | Position 7 | Over 40-fold more potent than the Z isomer. ebi.ac.uk | Indicates a preference for the trans orientation, possibly due to protein-induced conformational changes. ebi.ac.uk |

| Flg⁸ | Position 8 | High binding affinity. ebi.ac.uk | Suggests the S8 subsite is large and can accept bulky aromatic systems. ebi.ac.uk |

| (2S,3S)-Bfi⁸ | Position 8 | High binding affinity. ebi.ac.uk | Confirms the S8 subsite is large enough for extended conformations. ebi.ac.uk |

Table based on findings from reference ebi.ac.uk.

Applications of Boc 2,3 Dichloro L Phenylalanine in Contemporary Chemical and Biological Research

Building Blocks for Peptide and Peptidomimetic Synthesis

The primary application of Boc-2,3-dichloro-L-phenylalanine is as a building block in the synthesis of peptides and peptidomimetics. The incorporation of such unnatural amino acids is a key strategy for developing novel therapeutic drugs and research tools with improved characteristics compared to their natural counterparts. sigmaaldrich.com The dichlorinated phenyl side chain can introduce unique steric and electronic properties, influencing the peptide's conformation, binding affinity, and resistance to enzymatic degradation. chemimpex.comchemimpex.com

Integration into Linear Peptide Chains

This compound is readily integrated into linear peptide sequences using standard peptide synthesis methodologies, most notably solid-phase peptide synthesis (SPPS). In a typical Boc-based SPPS cycle, the Boc protecting group of the resin-bound N-terminal amino acid is removed with an acid, such as trifluoroacetic acid (TFA). peptide.com The newly freed amino group is then neutralized, and the next protected amino acid, in this case, this compound, is activated with a coupling agent (e.g., HBTU or HATU) and added to the growing peptide chain. peptide.comchemimpex.com This cycle of deprotection and coupling is repeated until the desired linear peptide is fully assembled. The ability to be used in these established protocols makes it a versatile tool for creating bioactive peptides, such as enzyme inhibitors and receptor modulators. chemimpex.com

Design and Synthesis of Cyclic Peptides and Constrained Analogues

Cyclic peptides often exhibit enhanced stability, receptor selectivity, and cell permeability compared to their linear counterparts. This compound can be incorporated into the linear precursor of a cyclic peptide, which is then cyclized in a subsequent step. A common strategy is "head-to-tail" macrolactamization, where a covalent bond is formed between the N-terminal amine and the C-terminal carboxylic acid of the linear peptide after it has been cleaved from the solid support. The inclusion of residues like this compound can enforce specific turns or conformations that facilitate cyclization and result in a structurally constrained, and often more potent, final product. nih.gov

Role in the Development of Unnatural Amino Acid-Containing Peptides

The use of unnatural amino acids like this compound is a cornerstone of modern peptidomimetic design. sigmaaldrich.com Peptides containing this residue are created to achieve specific therapeutic goals. The chlorine atoms on the phenyl ring can significantly alter the electronic distribution and hydrophobicity of the side chain, leading to enhanced binding interactions with biological targets. chemimpex.comchemimpex.com Furthermore, the unnatural structure can make the resulting peptide resistant to degradation by proteases, thereby increasing its half-life and bioavailability in a biological system. sigmaaldrich.com This makes such peptides promising candidates for drug development, particularly in fields like oncology and neurology where enhanced potency and stability are critical. chemimpex.comchemimpex.com

Contribution to the Design of Molecular Probes and Chemical Tools

Beyond its role in therapeutic peptide synthesis, this compound is instrumental in the creation of molecular probes and chemical tools for biological research. These tools are designed to investigate complex biological processes like molecular recognition and protein-protein interactions.

Development of Probes for Molecular Recognition Studies

Peptides containing this compound can serve as probes to study molecular recognition events, such as a ligand binding to its receptor. The unique structural and electronic properties conferred by the dichlorinated phenyl ring can be exploited to fine-tune the binding affinity and selectivity of the peptide probe for its target. chemimpex.com By systematically replacing natural amino acids with this analogue, researchers can map the key interactions required for binding and gain insights into the structure of the binding site. The chlorine atoms can also serve as heavy atoms in X-ray crystallography studies, aiding in structure determination.

Incorporation into Photoactivatable Amino Acid Systems for Interaction Mapping

While direct photoactivation of the chlorophenyl group is not its primary application, the principles of using unnatural amino acids extend to creating photoactivatable probes for mapping molecular interactions. nih.govwikipedia.org Typically, a photoreactive group, such as a diazirine, is incorporated into the amino acid structure. wikipedia.orgcreative-proteomics.comthermofisher.com Upon exposure to UV light, this group forms a highly reactive carbene intermediate that can covalently crosslink with any nearby molecule, effectively "trapping" transient interactions. creative-proteomics.comthermofisher.com An amino acid like 2,3-dichloro-L-phenylalanine could be synthetically modified to include a photoactivatable moiety, combining the specific binding properties conferred by the dichlorophenyl ring with the ability to perform photo-crosslinking. Such a tool would allow for precise, light-triggered mapping of the binding partners of a peptide within a complex biological environment like a living cell. nih.gov

Utilization in Structure-Activity Relationship (SAR) Studies for Compound Optimization

The general strategy of employing chlorinated phenylalanine analogs in SAR studies is well-established. Researchers often introduce chlorine atoms onto the phenyl ring of phenylalanine to explore the effects of steric bulk, electronics, and lipophilicity on a molecule's interaction with its biological target. The Boc (tert-butyloxycarbonyl) protecting group is a standard tool in peptide synthesis, enabling the controlled and sequential addition of amino acid building blocks.

However, the specific substitution pattern of 2,3-dichloro appears to be less commonly explored or reported in comparison to other isomers, such as 2,4-dichloro, 3,4-dichloro, or 2,6-dichloro-phenylalanine, for which more extensive research is documented.

Therefore, a detailed analysis with research findings and data tables for the utilization of this compound in SAR studies cannot be provided at this time due to the absence of specific studies in the accessible scientific literature. Further research may be necessary to uncover or develop applications for this particular compound in the field of medicinal chemistry and drug discovery.

Analytical and Computational Methodologies in Research on Boc 2,3 Dichloro L Phenylalanine

Advanced Spectroscopic Characterization of Synthesized Compounds

Spectroscopic techniques are indispensable for the structural confirmation of newly synthesized compounds like Boc-2,3-dichloro-L-phenylalanine. These methods provide detailed information about the molecular structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are employed to confirm the connectivity of atoms and the presence of key functional groups.

In ¹H NMR, the chemical shifts and coupling patterns of the protons provide a detailed map of the molecule. The protons on the aromatic ring, the α-carbon, the β-carbons, and the tert-butoxycarbonyl (Boc) protecting group each have characteristic signals. The substitution pattern on the phenyl ring directly influences the chemical shifts of the remaining aromatic protons. ucl.ac.uk

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. chemicalbook.com Each unique carbon atom in the molecule gives a distinct signal, including the carbonyl carbons of the acid and the Boc group, the carbons of the phenyl ring, the α- and β-carbons, and the carbons of the tert-butyl group. chemicalbook.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons and carbons, further solidifying the structural assignment. nih.gov

Table 1: Predicted NMR Data for this compound

| Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) | ||

|---|---|---|---|

| Proton | Shift (δ) | Carbon | Shift (δ) |

| Aromatic-H | ~7.1-7.4 | Carbonyl (COOH) | ~175 |

| α-H | ~4.5 | Carbonyl (Boc) | ~155 |

| β-CH₂ | ~3.1-3.3 | Aromatic C-Cl | ~132-134 |

| NH | ~5.0 | Aromatic C-H | ~127-131 |

| Boc (CH₃)₃ | ~1.4 | Boc C(CH₃)₃ | ~80 |

| α-C | ~55 | ||

| β-C | ~37 | ||

| Boc (CH₃)₃ | ~28 |

Note: These are approximate values based on known data for similar structures and can vary based on solvent and other experimental conditions. ucl.ac.ukchemicalbook.combmrb.io

Mass Spectrometry for Molecular Mass Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is routinely used to confirm the molecular weight of synthesized compounds and to assess their purity. For this compound, techniques like Electrospray Ionization (ESI-MS) are employed to obtain the accurate molecular weight of the compound. The presence of the two chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of the compound's elemental composition.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high precision, further validating the molecular formula. MS is also a sensitive tool for detecting impurities, even at very low levels, which is crucial for applications in peptide synthesis and pharmaceutical development. nih.gov

Table 2: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇Cl₂NO₄ |

| Molecular Weight | 334.19 g/mol |

| Monoisotopic Mass | 333.0535 g/mol |

Chromatographic Techniques for Separation and Purity Determination

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both the purification of synthesized compounds and the determination of their purity, including chiral purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess

Since this compound is a chiral molecule, determining its enantiomeric purity is of utmost importance, especially for pharmaceutical applications where only one enantiomer may be biologically active. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating enantiomers and quantifying the enantiomeric excess (ee). researchgate.net

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of amino acid derivatives. yakhak.org The choice of mobile phase, typically a mixture of solvents like hexane (B92381) and isopropanol, is optimized to achieve the best separation. yakhak.org The development of a robust chiral HPLC method is a critical step in the quality control of this compound. researchgate.netnih.gov

Table 3: Typical Chiral HPLC Method Parameters

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., Cellulose or Amylose-based) |

| Mobile Phase | Isocratic mixture (e.g., n-Hexane/Isopropanol) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV (e.g., at 210 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Preparative Chromatography for Compound Isolation

After synthesis, the crude product contains the desired compound along with unreacted starting materials, by-products, and other impurities. Preparative chromatography is a method used to separate and isolate the target compound from this mixture on a larger scale than analytical chromatography. nih.gov

Similar to analytical HPLC, preparative HPLC uses a stationary phase and a mobile phase to separate components. However, larger columns and higher flow rates are used to process gram to kilogram quantities of the crude product. The fractions containing the purified this compound are collected, and the solvent is evaporated to yield the final, highly pure compound. chempep.comprepchem.combeilstein-journals.org This purification step is essential to meet the stringent purity requirements for its use in further synthetic applications. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling are powerful tools used to predict and understand the properties and behavior of molecules. acs.org In the context of this compound, these methods can be used to predict its three-dimensional structure, conformational preferences, and various physicochemical properties.

Quantum chemical modeling can predict NMR and IR spectra, which can aid in the interpretation of experimental data. acs.org Molecular dynamics simulations can provide insights into the conformational flexibility of the molecule, which is important for understanding its interaction with biological targets. nih.gov Furthermore, properties like hydrophobicity (LogP), polar surface area, and other drug-like properties can be calculated to assess the potential of molecules derived from this amino acid as drug candidates. nih.gov These computational approaches can guide the design of new derivatives with improved properties and help in understanding their structure-activity relationships. rsc.org

Table 4: Computationally Predicted Properties

| Property | Predicted Value | Significance |

|---|---|---|

| XLogP3 | ~3.5-4.0 | Indicator of hydrophobicity |

| Polar Surface Area | ~75 Ų | Relates to membrane permeability |

| Hydrogen Bond Donors | 2 | Potential for intermolecular interactions |

| Hydrogen Bond Acceptors | 4 | Potential for intermolecular interactions |

Compound Index

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to investigate the three-dimensional structure and dynamic behavior of molecules like this compound. These methods provide insights into the molecule's flexibility, preferred shapes (conformers), and how it interacts with its environment over time.

Conformational Analysis aims to identify the stable, low-energy conformations of a molecule. For this compound, this involves exploring the rotational freedom around its single bonds, particularly the chi (χ) angles of the phenyl side chain and the peptide backbone torsion angles. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group and the two chlorine atoms on the phenyl ring significantly influences the conformational landscape. These substituents introduce steric hindrance and alter the electronic properties of the ring, leading to a unique set of preferred conformers compared to unsubstituted L-phenylalanine. Researchers employ various computational chemistry techniques, such as systematic or stochastic conformational searches, to identify these low-energy structures. The relative energies of these conformers can be calculated using quantum mechanical methods to determine their population distribution at a given temperature.

Molecular Dynamics (MD) Simulations build upon conformational analysis by simulating the movement of atoms in the molecule over time. nih.gov By solving Newton's equations of motion for the system, MD simulations provide a detailed picture of the molecule's dynamic behavior, including bond vibrations, angle bending, and torsional rotations. nih.gov In the context of this compound, MD simulations can reveal how the molecule samples different conformational states and the timescales of these transitions. These simulations are particularly useful for understanding how the molecule behaves in different solvent environments, such as water or organic solvents, and how it might interact with other molecules, like receptors or enzymes. The results of MD simulations can be used to calculate various properties, including average structures, fluctuations, and the free energy landscape of the molecule. researchgate.net

A hypothetical representation of the primary dihedral angles that are critical in the conformational analysis of this compound is presented in the table below.

| Dihedral Angle | Description |

| φ (phi) | Rotation around the N-Cα bond of the amino acid backbone. |

| ψ (psi) | Rotation around the Cα-C' bond of the amino acid backbone. |

| ω (omega) | Rotation around the peptide bond (C'-N), typically fixed at 180° (trans). |

| χ1 (chi1) | Rotation around the Cα-Cβ bond of the side chain. |

| χ2 (chi2) | Rotation around the Cβ-Cγ bond of the phenyl ring. |

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies play a crucial role in elucidating the mechanisms of chemical reactions involving this compound. These computational investigations provide detailed information about the energy changes that occur during a reaction, helping to identify the most likely reaction pathways and the structures of transient species like transition states.

Reaction Mechanism Studies for reactions involving this compound, such as its synthesis or its incorporation into a peptide chain, can be investigated using quantum mechanical calculations. For instance, density functional theory (DFT) is a widely used method to map out the potential energy surface of a reaction. rsc.org This allows researchers to follow the geometric and electronic changes as reactants are converted into products. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This profile reveals the activation energy of each step, which is a key determinant of the reaction rate, and whether the reaction is energetically favorable (exergonic) or unfavorable (endergonic). These studies can also shed light on the role of catalysts or the effect of different solvents on the reaction mechanism. nih.gov

Transition State Analysis is a critical component of these theoretical studies. The transition state is the highest energy point along the reaction coordinate and represents the "point of no return" for a chemical transformation. Identifying the structure and energy of the transition state is essential for understanding the kinetics of a reaction. Computational methods can be used to locate transition state structures and characterize them by analyzing their vibrational frequencies; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The insights gained from transition state analysis can be invaluable for optimizing reaction conditions to improve yields and selectivity. For example, understanding the transition state for the formation of an undesired byproduct can help in devising strategies to suppress its formation.

Below is a hypothetical data table summarizing key energetic parameters that could be obtained from a theoretical study of a reaction involving this compound.

| Parameter | Description | Hypothetical Value (kcal/mol) |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | 25.3 |

| Reaction Energy (ΔErxn) | The overall energy change from reactants to products. | -15.8 |

| Transition State Energy | The potential energy of the transition state structure. | 35.1 |

Docking and Ligand-Protein Interaction Modeling (for understanding chemical binding in research context)

Molecular docking and ligand-protein interaction modeling are computational techniques used to predict how a small molecule, such as this compound, might bind to a protein target. These methods are fundamental in drug discovery and chemical biology research for understanding the molecular basis of biological activity.

Molecular Docking simulations predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov The process involves two main steps: first, sampling a wide range of possible conformations and orientations of the ligand within the binding site of the protein, and second, scoring these poses using a scoring function that estimates the binding affinity. For this compound, docking studies could be used to investigate its potential to inhibit a particular enzyme or to bind to a specific receptor. The dichlorinated phenyl ring and the Boc protecting group would be key features influencing the binding mode, potentially forming hydrophobic interactions, halogen bonds, or steric clashes within the binding pocket.

Ligand-Protein Interaction Modeling extends beyond the static picture provided by docking. This can involve analyzing the types of non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Advanced techniques like molecular dynamics simulations of the ligand-protein complex can provide a dynamic view of the binding event, revealing how the ligand and protein adapt to each other and the stability of the interactions over time. These models are crucial for structure-based drug design, allowing researchers to rationally modify the structure of a ligand to improve its binding affinity and selectivity for a target protein.

The following table provides a hypothetical summary of the types of interactions that might be observed in a docking study of this compound with a protein target.

| Interaction Type | Description | Potential Involving Groups |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another electronegative atom. | Amide N-H, carbonyl oxygen of the Boc group and backbone. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Phenyl ring, tert-butyl group of the Boc protecting group. |

| Halogen Bonding | A non-covalent interaction involving a halogen atom as an electrophilic species. | Chlorine atoms on the phenyl ring. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms in the molecule. |

Future Research Perspectives and Emerging Trends for Boc 2,3 Dichloro L Phenylalanine

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The demand for unnatural amino acids, including halogenated derivatives, in the pharmaceutical, agrochemical, and protein therapeutics industries necessitates the development of efficient and sustainable synthetic methods. frontiersin.org A promising approach involves the use of enzymes, which offer high selectivity and operate under mild conditions. frontiersin.org

Recent research has focused on phenylalanine ammonia (B1221849) lyases (PALs) for the amination of various cinnamic acids to produce L-phenylalanine analogues. frontiersin.org These enzymes catalyze the reverse reaction of ammonia elimination in the presence of high ammonia concentrations, enabling the synthesis of substituted phenylalanines from their corresponding cinnamic acids. frontiersin.org One study investigated the use of PALs from Anabaena variabilis (AvPAL) and Planctomyces brasiliensis (PbPAL) for the synthesis of phenylalanine derivatives, including those from o,p-dichloro cinnamic acid.

To enhance the scalability and reusability of the enzymatic catalyst, covalent immobilization onto commercially available supports has been explored. frontiersin.org This creates a heterogeneous catalyst with good recovered activity and excellent stability. frontiersin.org The integration of immobilized enzymes into continuous flow systems represents a significant advancement, allowing for shorter reaction times and excellent conversions that can be maintained over extended periods. frontiersin.org For instance, the synthesis of 3-methoxy-phenylalanine and 4-nitro-phenylalanine in a continuous flow setup with an immobilized PAL achieved excellent conversions with a contact time of just 20 minutes. frontiersin.org This methodology exemplifies the advantages of combining biocatalysis with flow technologies to improve reaction kinetics, productivity, and catalyst reusability. frontiersin.org

| Enzyme System | Methodology | Key Findings | Reference |

|---|---|---|---|

| Phenylalanine Ammonia Lyases (PALs) | Enzymatic amination of cinnamic acids | Capable of synthesizing substituted phenylalanine analogues from corresponding cinnamic acids. | frontiersin.org |

| Immobilized PALs | Covalent immobilization on commercial supports | Creates a reusable heterogeneous catalyst with good recovered activity and stability. | frontiersin.org |

| Immobilized PALs in Continuous Flow | Integration of immobilized enzyme into a flow reactor | Achieves shorter reaction times (e.g., 20 min), excellent conversions (up to 89%), and sustained productivity over 24 hours. | frontiersin.org |

Exploration of New Chemical Biology Applications for Halogenated Phenylalanines

The introduction of halogen atoms onto the side chains of amino acids is a powerful tool for modulating the physicochemical and structural properties of peptides and proteins. nih.govcnr.itresearchgate.net This allows for the rational modification of features that affect their biological roles and pharmacological activities. nih.govcnr.itresearchgate.net Halogenation can influence peptide conformation and protein folding, making halogenated amino acids valuable probes for studying these dynamic processes. nih.gov

One area of active research is the use of halogenated phenylalanine derivatives to investigate the mechanisms of amyloid formation, a process implicated in several neurodegenerative diseases. nih.govfu-berlin.de A systematic study on the impact of fluorinated and iodinated phenylalanine analogues on the aggregation kinetics of the model peptide NFGAIL revealed a correlation between the hydrophobicity of the halogenated residue and the rate of amyloid formation. nih.gov This highlights the potential of using systematic halogenation as a tool to further dissect the driving forces behind amyloid self-assembly. nih.gov

Furthermore, halogenated amino acids are being explored for their ability to enhance the binding affinity and specificity of peptides and proteins. nih.govacs.org The presence of a halogen atom can modulate ligand-receptor interactions through steric and electronic effects, including the formation of halogen bonds. nih.govacs.org For example, the introduction of a halogenated tyrosine was shown to significantly increase the binding affinity of an antibody fragment for its antigen. nih.gov These findings suggest that incorporating Boc-2,3-dichloro-L-phenylalanine into bioactive peptides could lead to new therapeutics with improved efficacy.

Integration with High-Throughput Synthesis and Screening Platforms

The vast chemical space that can be explored by incorporating unnatural amino acids like this compound into peptides and other molecules presents a significant opportunity for drug discovery. nih.gov However, the synthesis and screening of large libraries of such compounds pose a considerable challenge. acs.org High-throughput experimentation (HTE) and screening platforms are emerging as essential tools to address this bottleneck. acs.orgyoutube.com

Recent advancements have led to the development of mega-high-throughput screening platforms capable of evaluating millions of compounds per minute. acs.org These platforms often utilize bead-based libraries of synthetic molecules. acs.org To facilitate the identification of active compounds, novel sequencing methods are being developed that allow for the direct determination of the chemical structure of "hit" molecules from the beads, even at the femtomole scale. acs.org

The integration of this compound into such high-throughput workflows would enable the rapid screening of vast libraries of peptides containing this unnatural amino acid. This could accelerate the discovery of novel ligands for a wide range of biological targets. acs.orgnih.gov The data generated from these large-scale screens is also incredibly valuable for building predictive models based on artificial intelligence and machine learning, which can guide the design of future experiments and lead to more effective therapeutics. youtube.com

Advanced Computational-Experimental Synergies in Compound Design

The combination of computational modeling and experimental validation is becoming an increasingly powerful paradigm in chemical and biological research. nih.govresearchgate.netacs.org This synergistic approach is particularly well-suited for the design and optimization of molecules containing halogenated amino acids. nih.govresearchgate.net

Computational methods, such as quantum mechanics calculations and molecular dynamics simulations, can provide detailed insights into the effects of halogenation on molecular properties. acs.org For instance, these methods can be used to study the impact of halogen bonds on protein-peptide binding affinity and protein structural stability. acs.org Recent computational studies have shown that halogen bonds at protein-peptide interfaces can enhance binding, and intramolecular halogen bonds can contribute to the structural stability of flexible proteins. acs.org

These computational predictions can then guide the experimental synthesis and evaluation of new compounds. biotechrep.ir For example, by analyzing the interactions between a ligand and its target protein through docking and molecular dynamics simulations, researchers can identify key positions for modification. biotechrep.ir The insights gained from these computational studies can inform the decision to incorporate this compound at a specific position within a peptide sequence to enhance its binding affinity or stability. This iterative cycle of computational design and experimental testing can significantly accelerate the development of new and improved molecular entities. biotechrep.ir

| Compound Name |

|---|

| This compound |

| o,p-dichloro cinnamic acid |

| 3-methoxy-phenylalanine |

| 4-nitro-phenylalanine |

| NFGAIL |

| Tyrosine |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Boc-2,3-Dichloro-L-Phenylalanine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation of Boc-protected phenylalanine derivatives. For example, chlorination of Boc-L-phenylalanine using reagents like N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C can introduce chlorine atoms at positions 2 and 2. Monitoring reaction progress via TLC or HPLC ensures regioselectivity, while purification by column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity . Critical parameters include temperature control (to minimize side reactions) and stoichiometric ratios of chlorinating agents.

Q. How can solubility and stability of this compound be characterized for pharmaceutical applications?

- Methodological Answer : Solubility studies require testing in polar (e.g., water, DMSO) and non-polar solvents (e.g., chloroform) using UV-Vis spectroscopy or gravimetric analysis. Stability under varying pH (1–12) and temperature (4–37°C) can be assessed via HPLC to track degradation products. For example, notes that solubility in DMSO exceeds 50 mg/mL, while aqueous solubility is pH-dependent due to the carboxylic acid group .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Safety measures include:

- Use of PPE (nitrile gloves, lab coat, chemical goggles) to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of fine particles.

- Emergency procedures: Immediate rinsing with water for skin contact and medical consultation for respiratory irritation .

Advanced Research Questions

Q. How can this compound be used to study enzyme-substrate interactions in chlorinated amino acid-metabolizing enzymes?

- Methodological Answer : The compound serves as a substrate analog in kinetic assays. For example, incubate with target enzymes (e.g., phenylalanine hydroxylase) and measure reaction rates via stopped-flow spectroscopy or LC-MS. Competitive inhibition studies require varying concentrations of the Boc-protected derivative and natural substrate to calculate Ki values. highlights its utility in probing steric and electronic effects of chlorine substituents on enzyme active sites .

Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- X-ray crystallography confirms regiochemistry of chlorine substitution.

- NMR spectroscopy (e.g., 2D COSY, NOESY) distinguishes between 2,3- and 3,4-dichloro isomers via coupling constants and nuclear Overhauser effects.

- High-resolution mass spectrometry (HRMS) validates molecular formula and isotopic patterns .

Q. How can contradictory data in enzyme inhibition studies involving this compound be reconciled?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., buffer ionic strength, cofactor availability). Systematic approaches include:

- Repeating experiments with standardized protocols (e.g., fixed enzyme concentration, controlled temperature).

- Applying statistical tools (e.g., ANOVA, Grubbs’ test) to identify outliers.

- Cross-referencing with computational models (e.g., molecular docking) to validate steric hindrance hypotheses .

Q. What strategies improve the stability of this compound in long-term biochemical assays?

- Methodological Answer : Stability enhancements involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.